molecular formula C13H18N4 B13655275 n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine

n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine

Cat. No.: B13655275
M. Wt: 230.31 g/mol
InChI Key: HWWDGHOZSODOGE-UHFFFAOYSA-N
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Description

n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the acid-catalyzed methylation of imidazole using methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions on the benzene ring can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is unique due to its specific combination of an imidazole ring and a benzene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-[(1-methylimidazol-2-yl)methyl]benzene-1,4-diamine

InChI

InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)15-10-13-14-8-9-17(13)3/h4-9,15H,10H2,1-3H3

InChI Key

HWWDGHOZSODOGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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